molecular formula C29H20O7 B8443454 2',4',6'-Tribenzoyloxyacetophenone CAS No. 40296-15-9

2',4',6'-Tribenzoyloxyacetophenone

Cat. No.: B8443454
CAS No.: 40296-15-9
M. Wt: 480.5 g/mol
InChI Key: TUMWMBJUIXDSGJ-UHFFFAOYSA-N
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Description

2',4',6'-Tribenzoyloxyacetophenone (C₁₈H₁₈O₆, MW 330.34) is a poly-substituted acetophenone derivative featuring three benzoyloxy groups at the 2', 4', and 6' positions of the acetophenone core . This compound is characterized by its bulky aromatic substituents, which confer unique physicochemical properties, including reduced solubility in polar solvents and enhanced stability due to steric hindrance.

Properties

CAS No.

40296-15-9

Molecular Formula

C29H20O7

Molecular Weight

480.5 g/mol

IUPAC Name

(4-acetyl-3,5-dibenzoyloxyphenyl) benzoate

InChI

InChI=1S/C29H20O7/c1-19(30)26-24(35-28(32)21-13-7-3-8-14-21)17-23(34-27(31)20-11-5-2-6-12-20)18-25(26)36-29(33)22-15-9-4-10-16-22/h2-18H,1H3

InChI Key

TUMWMBJUIXDSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Gallacetophenone (2',3',4'-Trihydroxyacetophenone)

  • Molecular Formula : C₈H₈O₄ (MW 168.15) .
  • Substituents : Hydroxyl groups at 2', 3', and 4' positions.
  • Key Differences: Polarity: Gallacetophenone’s hydroxyl groups increase polarity and water solubility compared to the benzoyloxy groups in 2',4',6'-tribenzoyloxyacetophenone . Reactivity: Hydroxyl groups enable hydrogen bonding and participation in redox reactions, whereas benzoyloxy groups favor esterification or hydrolysis under acidic/basic conditions .

4'-Methoxy-2,2,2-Trifluoroacetophenone

  • Molecular Formula : C₉H₇F₃O₂ (MW 204.15) .
  • Substituents : Methoxy group at 4' and trifluoromethyl at the acetyl position.
  • Key Differences: Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the ketone group, while benzoyloxy groups in the target compound provide steric bulk but moderate electron-withdrawing effects .

2,2',4'-Trichloroacetophenone

  • Molecular Formula : C₈H₅Cl₃O (MW 223.48) .
  • Substituents : Chlorine atoms at 2, 2', and 4' positions.
  • Key Differences: Reactivity: Chlorine substituents are smaller and less sterically hindered than benzoyloxy groups, enabling faster nucleophilic substitution reactions . Toxicity: Chlorinated acetophenones are associated with higher environmental toxicity compared to benzoyloxy derivatives .

3'-(2'',3'',6''-Trigalloylglucosyl)-Phloroacetophenone

  • Substituents: Trigalloylglucosyl moiety attached to a phloroacetophenone core.
  • Key Differences :
    • Solubility : The glycosyl group enhances water solubility, while the benzoyloxy groups in the target compound promote lipophilicity .
    • Biological Activity : Glycosylated derivatives often exhibit enhanced bioavailability and biological targeting, whereas benzoyloxy derivatives may serve as prodrugs requiring enzymatic cleavage .

Research Implications

The substitution pattern on the acetophenone core critically determines applications. For example:

  • Benzoyloxy derivatives like 2',4',6'-tribenzoyloxyacetophenone are ideal for photostable coatings or controlled-release systems due to their stability .
  • Hydroxyl-rich analogs (e.g., Gallacetophenone) are preferred in antioxidant or metal-chelating applications .
  • Fluorinated or chlorinated derivatives are leveraged in pharmaceuticals and agrochemicals for their electronic and metabolic properties .

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